![molecular formula C17H12F2N2O2S2 B2941172 (E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate CAS No. 1396890-53-1](/img/structure/B2941172.png)
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate
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Description
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate, also known as DFBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFBTA belongs to the class of azetidin-3-yl compounds and is synthesized using a specific method that involves the reaction of 4,6-difluorobenzo[d]thiazol-2-amine with thiophene-2-carbaldehyde.
Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound's chemical reactivity and synthetic pathways are of significant interest. For instance, Yavari et al. (2017) demonstrated the synthesis of functionalized arylthio-acrylates from 2-methylbenzothiazole and alkyl propiolates in aqueous alcohol. This study provides a foundation for understanding the synthesis processes involving similar compounds (Yavari et al., 2017).
Applications in Material Science
- The compound's derivatives have potential applications in material science. For example, Wang et al. (2014) focused on the synthesis of a liquid crystal thiophene monomer, highlighting its application in creating materials with specific optical properties (Wang et al., 2014).
Polymerization and Photoinitiators
- Thiophene and polythiophene derivatives, related to the compound , have been utilized as photoinitiators for radical and cationic polymerization. Xiao et al. (2013) explored their efficiency under various irradiation sources, indicating their role in advanced polymerization processes (Xiao et al., 2013).
Potential in Developing Novel Materials
- The structural aspects of similar compounds offer insights into developing novel materials with unique properties. For instance, McInturff et al. (2013) investigated the conversion of methyl acrylate with diols to form specific lactones, hinting at the potential of similar acrylate compounds in material synthesis (McInturff et al., 2013).
Applications in Heterocyclic Chemistry
- The compound is closely related to heterocyclic chemistry, where its derivatives find applications. For example, research by Shams et al. (2011) into novel antimicrobial dyes based on tetrahydrobenzo[b]thiophene systems, a related structure, underscores its relevance in this field (Shams et al., 2011).
properties
IUPAC Name |
[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] (E)-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2S2/c18-10-6-13(19)16-14(7-10)25-17(20-16)21-8-11(9-21)23-15(22)4-3-12-2-1-5-24-12/h1-7,11H,8-9H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGGTYMMLXQAHC-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)OC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(thiophen-2-yl)acrylate |
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